molecular formula C14H22O3S B12668608 Ethyl ((2-(4-methyl-5-oxo-3-cyclohexen-1-yl)propyl)thio)acetate CAS No. 84083-20-5

Ethyl ((2-(4-methyl-5-oxo-3-cyclohexen-1-yl)propyl)thio)acetate

Cat. No.: B12668608
CAS No.: 84083-20-5
M. Wt: 270.39 g/mol
InChI Key: WNVHAXMFWZJTDZ-UHFFFAOYSA-N
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Description

Ethyl ((2-(4-methyl-5-oxo-3-cyclohexen-1-yl)propyl)thio)acetate is a sulfur-containing organic compound featuring a cyclohexenone core substituted with a methyl group at position 4 and a propylthioacetate moiety at position 2.

Properties

CAS No.

84083-20-5

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

ethyl 2-[2-(4-methyl-5-oxocyclohex-3-en-1-yl)propylsulfanyl]acetate

InChI

InChI=1S/C14H22O3S/c1-4-17-14(16)9-18-8-11(3)12-6-5-10(2)13(15)7-12/h5,11-12H,4,6-9H2,1-3H3

InChI Key

WNVHAXMFWZJTDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC(C)C1CC=C(C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The final step involves complexation with cobalt ions in the presence of sodium ions to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.

    Reduction: Reduction reactions can alter the azo groups, affecting the color properties of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azo and naphthol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. Oxidation and reduction reactions primarily alter the cobalt and azo groups, while substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its complex structure and interaction with biological molecules.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves its interaction with various molecular targets. The azo groups and cobalt ions play a crucial role in its binding to different substrates. The pathways involved include electron transfer and coordination chemistry, which contribute to its stability and color properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs can be categorized based on shared functional groups: thioethers , esters , and cyclic ketones . Below is a comparative analysis of selected analogs from the evidence:

Compound Name Core Structure Key Functional Groups Unique Features Reference
Ethyl ((2-(4-methyl-5-oxo-3-cyclohexen-1-yl)propyl)thio)acetate Cyclohexenone Thioether, ester, cyclic ketone Cyclohexenone core with methyl and propylthioacetate substituents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thioether, ester, thietane Pyrimidine ring fused with thietane (3-membered sulfur ring)
Ethyl 2-(methylthio)acetate Linear chain Thioether, ester Simple aliphatic thioether with methyl and ethyl ester groups
Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate Thiophene Thiophene, ester, nitrile, aryl methoxy Thiophene ring conjugated with trimethoxyphenyl and cyano groups
N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide Thioether, amide, thiophene Benzamide scaffold with thienylmethylthio and aryl amino groups

Physicochemical Properties

While solubility and stability data are sparse in the evidence, trends can be inferred:

  • Cyclohexenone derivatives (e.g., the target compound) exhibit moderate polarity due to the ketone and ester groups, suggesting solubility in polar aprotic solvents (e.g., DMSO or acetone).
  • Pyrimidine/thiophene-containing analogs (e.g., compounds from and ) may display enhanced aromatic stacking interactions, affecting crystallinity and melting points.
  • Simple thioethers (e.g., ethyl 2-(methylthio)acetate ) are likely more volatile and less stable under oxidative conditions compared to cyclic analogs.

Biological Activity

Ethyl ((2-(4-methyl-5-oxo-3-cyclohexen-1-yl)propyl)thio)acetate, with the CAS number 84083-20-5, is a compound that has garnered interest in various biological studies due to its potential antimicrobial and therapeutic properties. This article explores the biological activities associated with this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C14H22O3S
  • Molecular Weight : 270.38768 g/mol
  • Structure : The compound features a cyclohexene ring and a thioacetate functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds derived from natural sources often exhibit significant antibacterial and antifungal activities.

The biological activity of this compound may be attributed to several mechanisms:

  • Disruption of Cell Membranes : Similar thioester compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : Compounds with similar functional groups have been noted to inhibit key enzymes in microbial metabolism.
  • Interference with Biofilm Formation : Some derivatives have shown the ability to prevent biofilm formation, a critical factor in chronic infections.

Research Findings

Research has indicated that the structural characteristics of compounds significantly influence their biological activity. For instance, the presence of a cyclohexene moiety may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .

Comparative Studies

Comparative studies between this compound and other known antimicrobial agents reveal its potential effectiveness:

CompoundActivity TypeEfficacy Level
Ethyl ((...))AntimicrobialModerate to High
Standard Antibiotic AAntimicrobialHigh
Standard Antibiotic BAntimicrobialModerate

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